3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride
CAS No.: 854234-49-4
Cat. No.: VC2164323
Molecular Formula: C12H11Cl2N
Molecular Weight: 240.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854234-49-4 |
|---|---|
| Molecular Formula | C12H11Cl2N |
| Molecular Weight | 240.12 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C12H10ClN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1-8H,14H2;1H |
| Standard InChI Key | JEOZJBKHTNUXSQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl.Cl |
Introduction
Chemical Identity and Structure
3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride is an organic compound belonging to the class of biphenyl derivatives. It is characterized by a biphenyl structure with a chlorine atom at the 3' position and an amine group at the 3 position, formulated as a hydrochloride salt. The compound is identified by the CAS number 854234-49-4 and has the molecular formula C12H11Cl2N .
The IUPAC name for this compound is 3-(3-chlorophenyl)aniline;hydrochloride, reflecting its structural arrangement. Its molecular weight is precisely 240.12 g/mol, making it a relatively small organic molecule suitable for various pharmaceutical applications . The compound's structure features two connected phenyl rings with specific functional group substitutions that contribute to its unique chemical and biological properties.
Structural Identifiers
The compound can be identified through various chemical notations that precisely define its structural arrangement:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-(3-chlorophenyl)aniline;hydrochloride |
| InChI | InChI=1S/C12H10ClN.ClH/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10;/h1-8H,14H2;1H |
| InChI Key | JEOZJBKHTNUXSQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl.Cl |
| Molecular Formula | C12H11Cl2N |
| Molecular Weight | 240.12 g/mol |
This comprehensive identification enables precise characterization and differentiation from similar compounds .
Physical and Chemical Properties
The physical state of 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride at room temperature is typically a crystalline solid. As a hydrochloride salt, it demonstrates enhanced water solubility compared to its free base form, which is a critical property for pharmaceutical applications and research protocols requiring aqueous solutions.
The chemical properties of this compound are largely determined by its functional groups. The amine group at the 3-position of the biphenyl structure is capable of forming hydrogen bonds, while the chlorine atom at the 3'-position participates in halogen bonding. These characteristics influence the compound's interactions with biological targets and its behavior in various chemical reactions.
Preparation Methods
Synthetic Routes
The synthesis of 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride typically involves a multi-step process that includes several key reactions:
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Chlorination of biphenyl to introduce the chlorine atom at the 3' position
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Nitration to introduce a nitro group at the desired position
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Reduction of the nitro group to form an amine
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Formation of the hydrochloride salt through reaction with hydrochloric acid
These steps must be carefully controlled to ensure regioselectivity and high yield of the desired product.
Industrial Production Considerations
In industrial settings, the production may utilize continuous flow reactors to maintain consistent quality and yield. The process often incorporates green chemistry principles, including eco-friendly solvents and catalysts, to minimize environmental impact while optimizing production efficiency.
Chemical Reactivity Profile
Types of Reactions
3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride can participate in various chemical reactions, primarily due to its reactive functional groups:
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Oxidation reactions: The amine group can undergo oxidation to form nitroso or nitro derivatives
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Reduction reactions: If starting with nitro intermediates, these can be reduced to form the amine group
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Substitution reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution
These reaction pathways make the compound versatile in organic synthesis applications.
Common Reagents and Conditions
Specific reagents are typically employed for different reaction types:
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For oxidation: Potassium permanganate and hydrogen peroxide are common oxidizing agents
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For reduction: Hydrogen gas with palladium catalysts or sodium borohydride are frequently utilized
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For substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate the replacement of the chlorine atom
The selection of appropriate conditions significantly influences reaction outcomes and product distributions.
Biological Activity
Pharmacological Properties
3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride has demonstrated potential pharmacological activities that make it of interest in drug discovery research. One notable property is its antidepressant effects, as research indicates that derivatives of biphenyl compounds can modulate neurotransmitter systems.
The mechanism of action primarily involves interaction with specific molecular targets. The amine group forms hydrogen bonds with proteins, potentially affecting their structure and function, while the chlorine atom participates in halogen bonding, influencing binding affinity and specificity. These interactions can modulate various biochemical pathways.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Research findings show significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 3'-Chloro-[1,1'-biphenyl]-3-amine HCl | 16 | Staphylococcus aureus |
| 3'-Chloro-[1,1'-biphenyl]-3-amine HCl | 32 | Escherichia coli |
These antimicrobial properties suggest potential applications in developing new antibacterial agents, particularly important in addressing antimicrobial resistance challenges.
Cytotoxic Effects
Investigations into the compound's cytotoxicity have revealed moderate activity against certain cancer cell lines. Research utilizing resazurin assays has quantified the IC50 values against breast cancer (MCF-7) and lung cancer (A549) cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
These findings suggest potential applications in oncology research, although further studies are needed to elucidate the specific mechanisms involved and optimize these properties.
Research Applications
Organic Synthesis Applications
3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride serves as a valuable building block in organic synthesis. It can be utilized in various reactions, including Suzuki coupling reactions to form more complex biphenyl derivatives with applications in materials science and pharmaceuticals.
Neurotransmitter Modulation Research
Research suggests that this compound and similar structures may act as modulators at neurotransmitter receptors, indicating potential applications in treating neurological disorders. The specific positioning of the chlorine and amine groups contributes to its unique binding properties with target receptors.
Anti-inflammatory Research
Studies have explored the anti-inflammatory properties of this compound. In vitro experiments have indicated that it can effectively inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential utility in developing treatments for inflammatory conditions.
Comparative Analysis with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride but differ in key aspects:
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3-Chlorobiphenyl: Lacks the amine group, resulting in reduced versatility in chemical reactions
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4-Chloro-[1,1'-biphenyl]-3-amine hydrochloride: Features the chlorine atom at a different position, affecting its reactivity and binding properties
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3-Bromo-[1,1'-biphenyl]-3-amine hydrochloride: Contains a bromine atom instead of chlorine, participating in different types of halogen bonding
These structural differences translate to distinct chemical and biological profiles.
Unique Characteristics
The specific positioning of the chlorine and amine groups in 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride confers unique properties that distinguish it from similar compounds. This particular arrangement affects its binding affinity for specific targets and its behavior in various chemical reactions, making it valuable for specialized applications in research and potential drug development.
Research Findings
Neurotransmitter Studies
Recent research has revealed that 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride may influence neurotransmitter systems, potentially modulating the release and uptake of key neurotransmitters. The compound's ability to interact with receptor systems suggests applications in disorders involving neurotransmitter dysregulation.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Studies indicate favorable solubility and stability profiles in physiological conditions, important considerations for potential drug development applications.
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